molecular formula C14H25NO B2959990 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2320150-41-0

1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B2959990
M. Wt: 223.36
InChI Key: ZXCAKXXVIAVCGO-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one, often referred to as CPDB , is a synthetic organic compound. Its chemical structure features a cyclopropyl ring, a piperidine moiety, and a branched alkyl chain. CPDB is of interest due to its potential pharmacological properties.



Synthesis Analysis

Several synthetic routes exist for CPDB. One common method involves the reaction of 4-cyclopropylpiperidine with 3,3-dimethylbutan-1-one under appropriate conditions. The cyclopropyl group provides structural rigidity, impacting the compound’s biological activity.



Molecular Structure Analysis

The molecular formula of CPDB is C₁₃H₂₃NO . Its structure consists of a cyclopropyl ring attached to a piperidine nitrogen, which in turn connects to a 3,3-dimethylbutan-1-one group. The arrangement of atoms and functional groups influences its interactions with biological targets.



Chemical Reactions Analysis

CPDB can undergo various chemical reactions, including:



  • Hydrolysis : Cleavage of the ester bond to yield the corresponding acid and alcohol.

  • Reduction : Conversion of the carbonyl group to a hydroxyl group.

  • Substitution : Replacement of functional groups (e.g., halogens) on the cyclopropyl or piperidine rings.



Physical And Chemical Properties Analysis


  • Melting Point : CPDB typically melts at a specific temperature (exact value varies).

  • Solubility : It may exhibit solubility in organic solvents (e.g., ethanol, chloroform) but limited solubility in water.

  • Stability : CPDB is stable under certain conditions (e.g., room temperature, inert atmosphere).


Safety And Hazards


  • Toxicity : Assessments of CPDB’s toxicity are essential. Animal studies can provide insights into its safety profile.

  • Handling Precautions : Proper lab practices should be followed during synthesis and handling.

  • Environmental Impact : Disposal methods must consider environmental impact.


Future Directions

Research avenues for CPDB include:



  • Pharmacological Studies : Investigate its potential as a drug candidate (e.g., antipsychotic, analgesic).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Clinical Trials : Evaluate CPDB’s safety and efficacy in humans.


properties

IUPAC Name

1-(4-cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-14(2,3)10-13(16)15-8-6-12(7-9-15)11-4-5-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCAKXXVIAVCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one

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